molecular formula C27H20Cl2N2O4 B12029647 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 767302-51-2

2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12029647
CAS No.: 767302-51-2
M. Wt: 507.4 g/mol
InChI Key: CFYVHILTYOYJKC-OKCVXOCRSA-N
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Description

2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 2-Methoxy-4-nitrophenol: This can be achieved by nitration of 2-methoxyphenol using a mixture of concentrated sulfuric acid and nitric acid.

    Reduction of 2-Methoxy-4-nitrophenol: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Acylation with 1-Naphthylacetic Acid: The amino group is then acylated with 1-naphthylacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the naphthylacetyl derivative.

    Formation of Carbohydrazonoyl Group: The naphthylacetyl derivative is reacted with hydrazine hydrate to introduce the carbohydrazonoyl group.

    Esterification with 2,4-Dichlorobenzoic Acid: Finally, the compound is esterified with 2,4-dichlorobenzoic acid using a suitable esterification agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbohydrazonoyl group can be reduced to a hydrazine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorobenzoate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 2-Hydroxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate.

    Reduction: Formation of 2-Methoxy-4-(2-(1-naphthylacetyl)hydrazino)phenyl 2,4-dichlorobenzoate.

    Substitution: Formation of substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development for targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the naphthylacetyl group may interact with hydrophobic pockets in proteins, while the carbohydrazonoyl group can form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
  • 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate

Uniqueness

Compared to similar compounds, 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to the presence of the dichlorobenzoate group, which imparts distinct chemical reactivity and potential biological activity. This compound’s combination of functional groups allows for diverse interactions and applications that may not be achievable with other similar compounds.

Properties

CAS No.

767302-51-2

Molecular Formula

C27H20Cl2N2O4

Molecular Weight

507.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C27H20Cl2N2O4/c1-34-25-13-17(9-12-24(25)35-27(33)22-11-10-20(28)15-23(22)29)16-30-31-26(32)14-19-7-4-6-18-5-2-3-8-21(18)19/h2-13,15-16H,14H2,1H3,(H,31,32)/b30-16+

InChI Key

CFYVHILTYOYJKC-OKCVXOCRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=CC3=CC=CC=C32)OC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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